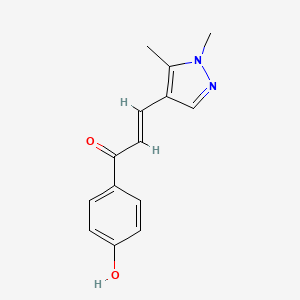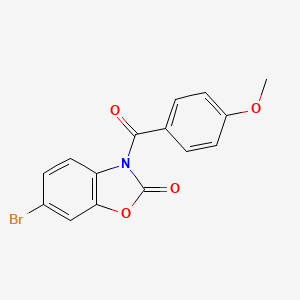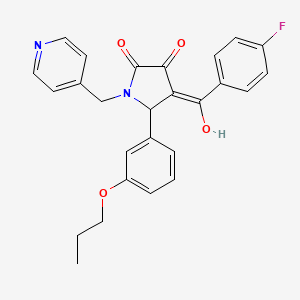![molecular formula C15H21N3O B5369822 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as PAPP, and it has been found to have a wide range of applications in the field of pharmacology and biochemistry. In
Mécanisme D'action
The mechanism of action of PAPP involves its ability to inhibit metalloproteinases. Metalloproteinases are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for the maintenance of tissue structure and function. By inhibiting these enzymes, PAPP can prevent the breakdown of extracellular matrix proteins, which can lead to the preservation of tissue structure and function.
Biochemical and Physiological Effects:
PAPP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, as well as the migration and invasion of cancer cells. PAPP has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In addition, PAPP has been found to have potential applications in the treatment of cardiovascular disease, as it can inhibit the breakdown of extracellular matrix proteins in the arterial wall.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PAPP in lab experiments include its ability to inhibit metalloproteinases, its potential applications in the treatment of cancer and cardiovascular disease, and its anti-inflammatory effects. However, there are also limitations to using PAPP in lab experiments. For example, PAPP may have off-target effects, and its use may be limited by its toxicity and potential side effects.
Orientations Futures
There are many potential future directions for research on PAPP. One area of research could focus on optimizing the synthesis method to produce PAPP with even higher yields and purity. Another area of research could focus on further elucidating the mechanism of action of PAPP, and identifying potential off-target effects. Additionally, future research could explore the potential use of PAPP in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of PAPP involves the reaction of piperazine with 3-phenyl-2-propen-1-ol, followed by the reaction of the resulting compound with acetic anhydride. The final product is 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. This synthesis method has been extensively studied and optimized to produce high yields of PAPP with high purity.
Applications De Recherche Scientifique
PAPP has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an inhibitor of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. PAPP has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-15(19)13-18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14/h1-7H,8-13H2,(H2,16,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGRWCOPMPGQCI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)


![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)


![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
![8-[(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5369817.png)


![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)